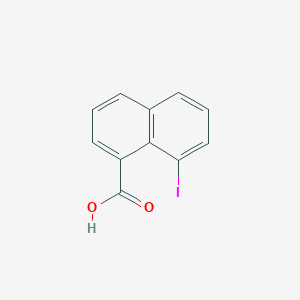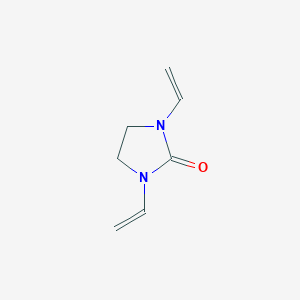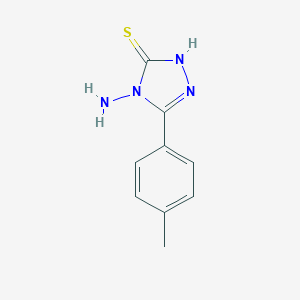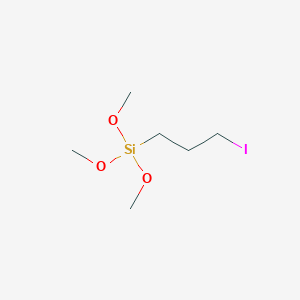
(3-Iodopropyl)trimethoxysilane
Overview
Description
Synthesis Analysis
- Synthesis Techniques : The synthesis of similar compounds like (3-Glycidoxypropyl)trimethoxysilane has been achieved through a multistep nonhydrolytic/hydrolytic process using titanium(IV) chloride (Innocenzi et al., 2001).
Molecular Structure Analysis
- Molecular Structure : The molecular structure of related compounds, such as aminopropyltriethoxysilane derivatives, involves reactions leading to the formation of intermediate products with cyclic and linear structures (Kirilin et al., 2009).
Chemical Reactions and Properties
- Reactivity with Other Compounds : Research on compounds like glycidoxypropyltrimethoxysilane shows their reactivity in highly basic solutions, leading to the formation of different chemical species and several reaction pathways (Innocenzi et al., 2009).
Physical Properties Analysis
- Physical Characteristics : Studies on similar silsesquioxanes derived from compounds like glycidoxypropyltrimethoxysilane report on their structure, molar mass distribution, and physical properties such as hardness and transmittance (Hu et al., 2004).
Chemical Properties Analysis
- Chemical Behavior and Stability : The chemical behavior of related compounds like aminopropyltriethoxysilane on different substrates reveals insights into their assembly behavior and impact on surface properties (Sarkari et al., 2019).
Scientific Research Applications
Photodynamic Activities : Used as a precursor for iodine-containing SiO2 nanoparticles, (3-Iodopropyl)trimethoxysilane enhances the photodynamic application of highly fluorescent dye molecules due to increased singlet oxygen efficiency and stronger DNA photocleavage capability (Xuesong, 2010).
Anode Material in Cu-Cl Thermochemical Cycle : In the creation of ceramic carbon electrode-based anodes for use in the Cu-Cl thermochemical cycle, (3-Iodopropyl)trimethoxysilane shows promise for improving the performance of electrodes (Ranganathan & Easton, 2010).
Biomedical Applications : It's utilized for covalently binding antibodies to glass and cellulose solid supports, enabling selective depletion of certain cell types (Pope et al., 1993).
Fluorescent Imaging : Used in the direct synthesis of bifunctionalized mesoporous iodopropyl-silica, it assists in the selective labeling and characterization of functional group distribution in mesoporous materials (Ramm et al., 2010).
Antibacterial Surfaces : Studied for its role in modifying glass surfaces to exhibit antiadhesive and antibacterial properties (Kręgiel, 2013).
Catalysis : Loaded on MCM-41 matrices for use as basic catalysts in eco-friendly processes, (3-Iodopropyl)trimethoxysilane demonstrates the potential for environmentally sustainable catalysis (Blasco-Jiménez et al., 2010).
Dye-Sensitized Solar Cells : Utilized in the development of gel electrolytes for dye-sensitized solar cells, contributing to the creation of solid-state devices with efficient energy conversion (Jovanovski et al., 2006).
Epoxy–Clay Nanocomposites : In the preparation of highly exfoliated epoxy–clay nanocomposites, it facilitates the intercalation of epoxy groups into layered silicates, enhancing the thermal stability and dispersion properties of the composites (Tan et al., 2008).
Stone Consolidation Monitoring : Used as a contrast agent in neutron and high-contrast X-ray micro-radiography, it helps in monitoring organosilicon consolidants in natural building stones (Sláviková et al., 2014).
Polymerization Initiator : Acts as both a coupling agent and initiator in the synthesis and application of novel (3-(tert-butylperoxy)propyl)trimethoxysilane, indicating its dual functionality in chemical reactions (Ma et al., 2016).
Safety And Hazards
Future Directions
“(3-Iodopropyl)trimethoxysilane” may be used to organically modify mesoporous silica support by grafting method . The product may be used to synthesize heavy atom-concentrated organically modified silica nanoparticles . This suggests potential future applications in the field of nanotechnology and materials science.
properties
IUPAC Name |
3-iodopropyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILZGRNPRBIQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCI)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15IO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374769 | |
| Record name | (3-Iodopropyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Iodopropyl)trimethoxysilane | |
CAS RN |
14867-28-8 | |
| Record name | (3-Iodopropyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Iodopropyl)trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





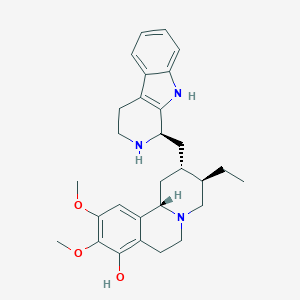
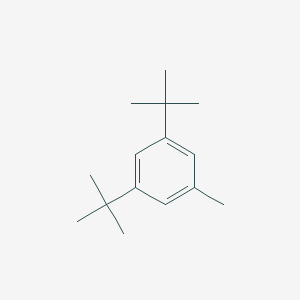
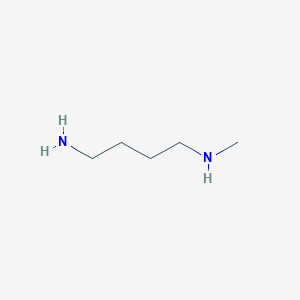
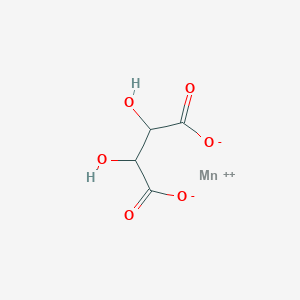
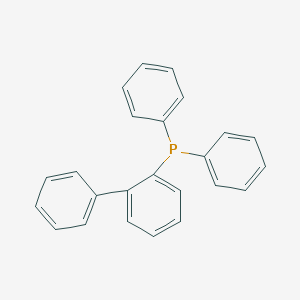
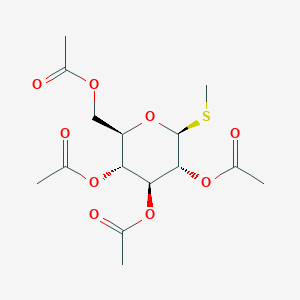
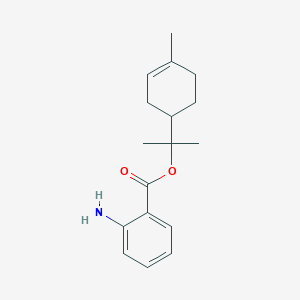
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)
